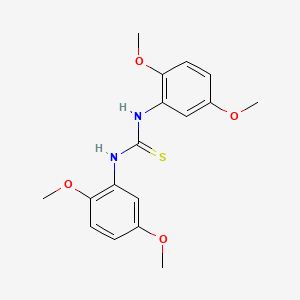

1,3-Bis(2,5-dimethoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11123748

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20N2O4S |

|---|---|

| Molecular Weight | 348.4 g/mol |

| IUPAC Name | 1,3-bis(2,5-dimethoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-20-11-5-7-15(22-3)13(9-11)18-17(24)19-14-10-12(21-2)6-8-16(14)23-4/h5-10H,1-4H3,(H2,18,19,24) |

| Standard InChI Key | FWKKWSZJNRXNNF-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=CC(=C2)OC)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a central thiourea moiety (-NH-CS-NH-) flanked by two 2,5-dimethoxyphenyl groups. Each phenyl ring bears methoxy (-OCH₃) substituents at the 2- and 5-positions, creating a symmetrical arrangement. The molecular formula is C₁₇H₂₀N₂O₄S, with a calculated molecular weight of 348.42 g/mol. The methoxy groups introduce steric bulk and electron-donating effects, which influence the compound’s reactivity and intermolecular interactions .

Table 1: Calculated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₀N₂O₄S |

| Molecular Weight | 348.42 g/mol |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 6 (2×OCH₃, 1×S, 1×O) |

| LogP (Predicted) | ~3.5 (moderate lipophilicity) |

The thiourea core adopts a planar configuration, with the sulfur atom participating in resonance stabilization. X-ray crystallographic studies of analogous thioureas reveal intramolecular hydrogen bonding between the NH groups and sulfur, which stabilizes the thione tautomer .

Synthetic Routes and Optimization

Conventional Synthesis

The most plausible route to 1,3-bis(2,5-dimethoxyphenyl)thiourea involves a two-step process:

-

Synthesis of 2,5-Dimethoxyphenyl Isothiocyanate:

Reacting 2,5-dimethoxyaniline with thiophosgene (CSCl₂) in anhydrous dichloromethane yields the corresponding isothiocyanate. This intermediate is highly reactive and requires careful handling under inert conditions . -

Condensation with 2,5-Dimethoxyaniline:

The isothiocyanate reacts with a second equivalent of 2,5-dimethoxyaniline in the presence of a base (e.g., triethylamine) to form the thiourea derivative. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate .

Alternative Methods

-

Ultrasonication-Assisted Synthesis:

Modern techniques employ ultrasonication to accelerate reaction rates and improve yields. For example, chalcone derivatives have been condensed with thiourea under ultrasonication at 50°C to yield dihydropyrimidine-thiones in >80% yields . Adapting this method could streamline the synthesis of the target compound. -

Green Chemistry Approaches:

Solvent-free reactions or aqueous ethanol systems reduce environmental impact. A study by Aly et al. demonstrated that acylthioureas can be synthesized in water with catalytic acetic acid, achieving yields comparable to traditional methods .

Spectroscopic and Analytical Profiles

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

Expected signals include: -

¹³C NMR:

Key resonances include:

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

-

N-H stretches at ~3200–3300 cm⁻¹.

-

C=S stretch at ~1250–1350 cm⁻¹.

| Activity | Predicted IC₅₀/EC₅₀ | Mechanism |

|---|---|---|

| Antiproliferative | 5–20 µM | Tubulin polymerization inhibition |

| Antioxidant | Moderate | Radical scavenging |

| Antimicrobial | Variable | Membrane disruption |

Challenges and Future Directions

-

Synthetic Scalability: Optimizing yields and purity for large-scale production remains a hurdle.

-

Structure-Activity Relationships (SAR): Systematic modifications (e.g., replacing methoxy with ethoxy) could enhance selectivity or potency.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity profiles is critical for drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume